2-(4-Bromophenyl)-4,7-dichloroquinazoline
Overview
Description
2-(4-Bromophenyl)-4,7-dichloroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and chlorine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4,7-dichloroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and 4,7-dichloroquinazoline.
Coupling Reaction: The key step involves a coupling reaction between 4-bromoaniline and 4,7-dichloroquinazoline.
Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 100°C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-4,7-dichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can have enhanced biological activities and different physicochemical properties.
Scientific Research Applications
2-(4-Bromophenyl)-4,7-dichloroquinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4,7-dichloroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)-4,7-dichloroquinazoline
- 2-(4-Fluorophenyl)-4,7-dichloroquinazoline
- 2-(4-Methylphenyl)-4,7-dichloroquinazoline
Comparison:
- Reactivity: The presence of different halogens (bromine, chlorine, fluorine) affects the reactivity and chemical behavior of the compounds.
- Biological Activity: Substituted quinazolines exhibit varying degrees of biological activity, with some showing enhanced anticancer or antimicrobial properties.
- Physicochemical Properties: The physicochemical properties, such as solubility and stability, can differ based on the substituents on the quinazoline ring .
Properties
IUPAC Name |
2-(4-bromophenyl)-4,7-dichloroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPYFVCYASNVSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680049 | |
Record name | 2-(4-Bromophenyl)-4,7-dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405933-94-0 | |
Record name | 2-(4-Bromophenyl)-4,7-dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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